3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Catalog No.
S3059263
CAS No.
1235267-63-6
M.F
C21H22F2N2O3
M. Wt
388.415
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl...

CAS Number

1235267-63-6

Product Name

3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

IUPAC Name

3,4-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide

Molecular Formula

C21H22F2N2O3

Molecular Weight

388.415

InChI

InChI=1S/C21H22F2N2O3/c22-18-7-6-16(12-19(18)23)21(27)24-13-15-8-10-25(11-9-15)20(26)14-28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,27)

InChI Key

CTIXHDKFTAXPGS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)COC3=CC=CC=C3

Solubility

not available

Application in Catalysis

Scientific Field: Organic Chemistry - Catalysis

Summary of Application: This compound is investigated for its role in catalytic processes, particularly in protodeboronation reactions which are crucial for creating complex organic molecules.

Methods of Application: The compound is used in conjunction with a radical initiator and a suitable catalyst under controlled conditions to achieve the protodeboronation of pinacol boronic esters, enabling formal anti-Markovnikov alkene hydromethylation .

Results: The application of this compound in catalysis has led to the development of new synthetic pathways, expanding the toolbox of organic chemists for molecule construction .

Application in Pharmacology

Scientific Field: Pharmacology

Summary of Application: The compound’s derivatives are explored for their biological potential, including antiviral, anti-inflammatory, and anticancer activities.

Methods of Application: Chemical modification of the compound generates various indole derivatives, which are then screened for pharmacological activity using bioassays and other biological testing methods .

Results: Some derivatives have shown promising biological activities, suggesting the compound’s potential as a lead structure for drug development .

Application in Heterocyclic Chemistry

Scientific Field: Heterocyclic Chemistry

Summary of Application: The compound serves as a key intermediate in the synthesis of heterocyclic compounds, which are structurally diverse and biologically significant.

Methods of Application: Synthetic strategies involve nucleophilic substitution reactions and cyclization processes to construct the heterocyclic frameworks from the compound .

Results: The synthesis of heterocyclic compounds using this compound has been successful, with yields ranging from 55% to 92%, indicating its efficacy as a precursor .

3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a synthetic compound characterized by its unique structure, which includes a benzamide core substituted with difluorophenyl and a piperidine moiety. The presence of the difluoro group enhances its lipophilicity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly those involving chemokine receptors.

The chemical reactivity of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide can be attributed to its functional groups. The benzamide portion can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the piperidine ring may participate in nucleophilic substitution reactions, particularly in the presence of electrophiles. The difluoro substitution can influence reaction rates and mechanisms due to the electronegative nature of fluorine atoms, which can stabilize certain intermediates or transition states.

Research indicates that compounds similar to 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide exhibit significant biological activity, particularly as modulators of chemokine receptors like CCR5. These receptors are crucial in various physiological processes, including immune response and inflammation. By modulating these receptors, such compounds may have therapeutic potential in conditions such as HIV infection and other inflammatory diseases.

The synthesis of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide typically involves several steps:

  • Formation of the Piperidine Derivative: This can be achieved through the reaction of piperidine with appropriate acylating agents to introduce the phenoxyacetyl group.
  • Benzamide Formation: The next step involves coupling the piperidine derivative with a suitable benzoyl chloride or anhydride under basic conditions.
  • Fluorination: The introduction of fluorine atoms at the 3 and 4 positions on the aromatic ring can be accomplished using fluorinating agents such as Selectfluor or via nucleophilic aromatic substitution methods.

These steps require careful control of reaction conditions to ensure high yields and purity.

The primary applications of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide lie in pharmacology and medicinal chemistry. Its potential as a therapeutic agent for modulating chemokine receptors positions it as a candidate for drug development aimed at treating viral infections and inflammatory diseases. Furthermore, its unique structural features may allow for further derivatization to enhance efficacy or reduce side effects.

Interaction studies involving 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide typically focus on its binding affinity for chemokine receptors. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance can be employed to determine its interaction profile with various receptor subtypes. These studies are crucial for understanding the pharmacodynamics and potential therapeutic effects of the compound.

Similar compounds include:

  • N-[1-[2-hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl]piperidin-4-yl]benzamide - This compound features a trifluoromethyl group instead of difluoro, potentially affecting its biological activity and pharmacokinetics.
  • [4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]benzamide - This compound retains a similar piperidine structure but incorporates additional trifluoromethyl substitutions.
  • 2-((3R,4S)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yloxy)-4-(2-hydroxy-2-methylpropoxy)benzamide - This compound includes more complex substitutions that may influence its receptor interactions.

Uniqueness

The uniqueness of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide lies in its specific arrangement of functional groups that enhance receptor selectivity while minimizing off-target effects compared to similar compounds. Its difluoro substitution provides distinct electronic properties that may improve binding affinity to specific targets within the chemokine receptor family.

XLogP3

3.3

Dates

Modify: 2023-08-18

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